2-Cyanatoethyl 2-methylprop-2-enoate
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Overview
Description
2-Cyanatoethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H9NO3. It is known for its unique structure, which includes a cyanate group and a methylprop-2-enoate moiety. This compound is used in various industrial and research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanatoethyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-cyanatoethanol with 2-methylprop-2-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanatoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
2-Cyanatoethyl 2-methylprop-2-enoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-cyanatoethyl 2-methylprop-2-enoate involves its reactivity with various functional groups. The cyanate group can form stable linkages with nucleophiles, while the methylprop-2-enoate moiety participates in polymerization reactions. These interactions enable the compound to exert its effects in different applications, targeting molecular pathways involved in material synthesis and biochemical processes .
Comparison with Similar Compounds
2-Isocyanatoethyl methacrylate: Similar in structure but contains an isocyanate group instead of a cyanate group.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of a cyanate group, used in similar applications.
Uniqueness: 2-Cyanatoethyl 2-methylprop-2-enoate is unique due to its combination of a cyanate group and a methylprop-2-enoate moiety, which provides distinct reactivity and functional properties compared to similar compounds .
Properties
CAS No. |
119845-72-6 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-cyanatoethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-6(2)7(9)11-4-3-10-5-8/h1,3-4H2,2H3 |
InChI Key |
RAURIJBUROUQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC#N |
Origin of Product |
United States |
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